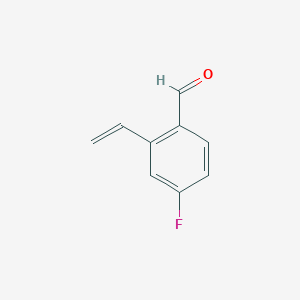

4-Fluoro-2-vinylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

2-ethenyl-4-fluorobenzaldehyde |

InChI |

InChI=1S/C9H7FO/c1-2-7-5-9(10)4-3-8(7)6-11/h2-6H,1H2 |

InChI Key |

JYYYJXSBKDNRTQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(C=CC(=C1)F)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Fluoro 2 Vinylbenzaldehyde and Congeners

Cross-Coupling Reactions for Vinylbenzaldehyde Synthesis

The introduction of a vinyl group onto a benzaldehyde (B42025) framework is a key transformation in the synthesis of these molecules. Transition-metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this.

Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.netrsc.org The Suzuki-Miyaura coupling, in particular, is a widely employed method for the vinylation of aryl halides. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a vinylboron species, such as potassium vinyltrifluoroborate, in the presence of a palladium catalyst and a base. acs.org

A general procedure for the synthesis of 2-vinylbenzaldehydes via Suzuki-Miyaura coupling starts with a 2-bromobenzaldehyde (B122850) derivative. acs.org For instance, the reaction of 2-bromobenzaldehyde with potassium vinyltrifluoroborate, catalyzed by [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), in the presence of a base like triethylamine (B128534) and a suitable solvent such as propan-2-ol, yields 2-vinylbenzaldehyde (B1595024). acs.org This methodology is applicable to a range of substituted bromobenzaldehydes, allowing for the synthesis of various congeners. acs.org

For example, the synthesis of 5-fluoro-2-vinylbenzaldehyde can be achieved by applying this method to 2-bromo-5-fluorobenzaldehyde (B45324). acs.org The reaction conditions are generally mild, and the use of stable and accessible vinylboron reagents makes this a practical approach. acs.org The choice of ligand for the palladium catalyst can be crucial for the reaction's success, with ligands like Xantphos being effective in certain systems. organic-chemistry.orgbeilstein-journals.org

Below is a table summarizing representative examples of Suzuki-Miyaura couplings for the synthesis of vinylbenzaldehydes.

| Starting Material | Vinyl Source | Catalyst | Base | Solvent | Product | Yield (%) |

| 2-Bromobenzaldehyde | Potassium vinyltrifluoroborate | [PdCl₂(dppf)] | Triethylamine | Propan-2-ol | 2-Vinylbenzaldehyde | 84 |

| 2-Bromo-4-methylbenzaldehyde | Potassium vinyltrifluoroborate | [PdCl₂(dppf)] | Triethylamine | Propan-2-ol | 4-Methyl-2-vinylbenzaldehyde | 90 |

| 2-Bromo-4,5-methylenedioxybenzaldehyde | Potassium vinyltrifluoroborate | [PdCl₂(dppf)] | Triethylamine | Propan-2-ol | 4,5-Methylenedioxy-2-vinylbenzaldehyde | 96 |

| 2-Bromo-5-fluorobenzaldehyde | Potassium vinyltrifluoroborate | [PdCl₂(dppf)] | Triethylamine | Propan-2-ol | 5-Fluoro-2-vinylbenzaldehyde | Not specified |

| 1-Bromo-2-naphthaldehyde | Potassium vinyltrifluoroborate | [PdCl₂(dppf)] | Triethylamine | Propan-2-ol | 1-Vinyl-2-naphthaldehyde | 89 |

Data sourced from literature. acs.org

Other Transition-Metal Mediated Approaches for Vinyl Group Introduction

While palladium catalysis is prevalent, other transition metals can also mediate the introduction of a vinyl group. researchgate.netrsc.org Nickel-catalyzed cross-coupling reactions, for example, offer a more cost-effective alternative to palladium. rsc.org These reactions can couple aryl halides with vinylating agents. Additionally, rhodium and iridium complexes have been studied for their reactivity with 2-vinylbenzaldehyde derivatives, leading to the formation of indanone structures through intramolecular hydroacylation. researchgate.net

The choice of transition metal catalyst can influence the reaction's scope and functional group tolerance. nih.govfrontiersin.org For instance, copper-catalyzed reactions have also been explored for the formation of C-C bonds in the synthesis of complex aromatic systems. nih.gov The development of these alternative methods expands the synthetic chemist's toolbox for accessing vinyl-substituted aromatic aldehydes. rsc.org

Aldehyde Functional Group Introduction in Fluorinated Aromatic Systems

The synthesis of 4-fluoro-2-vinylbenzaldehyde requires the presence of both a fluorine atom and an aldehyde group on the aromatic ring. The introduction of the aldehyde functionality onto a pre-existing fluorinated aromatic system is a critical step.

Organometallic Reagent-Based Strategies (e.g., Grignard Reactions)

Organometallic reagents, such as Grignard reagents (organomagnesium halides) and organolithium compounds, are powerful nucleophiles used to form new carbon-carbon bonds. mmcmodinagar.ac.inresearchgate.net These reagents can react with a formylating agent, like N,N-dimethylformamide (DMF), to introduce an aldehyde group. mmcmodinagar.ac.in

The process typically involves the formation of the organometallic reagent from an aryl halide. For a fluorinated system, a bromo- or iodo-substituted fluoroarene would be treated with magnesium or lithium metal to generate the corresponding Grignard or organolithium reagent. This intermediate is then reacted with a formylating agent to produce the desired benzaldehyde after an aqueous workup. The reactivity of organolithium reagents is generally higher than that of Grignard reagents. mmcmodinagar.ac.in

The preparation of polyfluorinated aromatic aldehydes has been achieved using organozinc compounds, which are prepared from polyfluoroarenes and react with electrophiles. researchgate.net

Direct Formylation Techniques

Direct formylation involves the introduction of a formyl group (-CHO) directly onto the aromatic ring. jst.go.jpnih.gov Several methods exist for the direct formylation of aromatic compounds, although the presence of a deactivating group like fluorine can make this challenging. google.com

One common method is the Vilsmeier-Haack reaction, which typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like DMF. However, this method is often ineffective for fluorine-containing aromatics. jst.go.jp

A more successful approach for fluorinated aromatics is the use of dichloromethyl alkyl ethers in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), aluminum chloride (AlCl₃), or iron(III) chloride (FeCl₃). jst.go.jpnih.govresearchgate.net For example, the formylation of fluorobenzene (B45895) with dichloromethyl methyl ether and a Lewis acid can yield a mixture of 2- and 4-fluorobenzaldehydes. jst.go.jp The choice of dichloromethyl alkyl ether can be important for large-scale synthesis, with longer-chain ethers being less volatile and easier to handle. jst.go.jp

Another direct formylation method involves the reaction of fluorinated benzenes with carbon monoxide and aluminum chloride at relatively low pressures and temperatures. google.com This process can provide high yields of fluorinated benzaldehydes. google.com

The table below provides examples of direct formylation of fluorinated aromatic compounds.

| Substrate | Reagent | Lewis Acid | Product(s) | Yield (%) |

| Fluorobenzene | Dichloromethyl methyl ether | TiCl₄ | 2-Fluorobenzaldehyde & 4-Fluorobenzaldehyde | Good |

| 4-Fluorotoluene | Dichloromethyl methyl ether | AlCl₃ | 5-Fluoro-2-methylbenzaldehyde | Good |

| Fluorobenzene | CO, HCl (aq) | AlCl₃ | 4-Fluorobenzaldehyde | ~85 |

Data sourced from literature. jst.go.jpgoogle.com

One-Pot Multireaction Sequences for Analogue Preparation

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and time savings. organic-chemistry.orgresearchgate.netdoi.orgorganic-chemistry.org The development of one-pot procedures for the synthesis of substituted vinylbenzaldehyde analogues is a key area of interest.

For example, a one-pot sequence could involve the initial formylation of a fluorinated aromatic compound, followed by a subsequent cross-coupling reaction to introduce the vinyl group. Alternatively, a sequence could start with a dihalogenated aromatic compound, where one halogen is selectively replaced by a vinyl group and the other is converted to an aldehyde. The success of such a sequence relies on the compatibility of the reagents and reaction conditions for each step.

The synthesis of substituted benzimidazoles, which can be derived from aldehydes, has been achieved through one-pot procedures involving the condensation of o-phenylenediamines with aryl aldehydes. organic-chemistry.orgdoi.org This highlights the potential for developing similar streamlined approaches for the synthesis of complex molecules starting from functionalized benzaldehydes.

Reactivity Profiles and Transformational Pathways of 4 Fluoro 2 Vinylbenzaldehyde

Cyclization Reactions

The presence of both a vinyl group and an aldehyde ortho to each other facilitates a range of intramolecular cyclization reactions, providing access to valuable molecular frameworks.

Intramolecular Carbocyclization Reactions (e.g., Rh-Catalyzed [4+2] Annulations to Tetralones and Naphthols)

Rhodium-catalyzed intermolecular [4+2] annulation represents a powerful method for constructing six-membered rings. In this transformation, a vinylarylaldehyde, such as 4-Fluoro-2-vinylbenzaldehyde, can act as a four-carbon diene component, reacting with a two-carbon alkene or alkyne partner. The reaction, typically catalyzed by a cationic rhodium(I) complex paired with a diphosphine ligand like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), leads to the formation of substituted tetralones (from alkenes) or 1-naphthols (from alkynes). rsc.orgnih.gov

The general mechanism involves the coordination of the rhodium catalyst to the aldehyde, followed by the formation of a rhodacycle intermediate. Subsequent insertion of the alkene or alkyne and reductive elimination yields the final annulated product. These reactions are noted for their high regioselectivity and diastereoselectivity. rsc.orgnih.gov While specific data for the 4-fluoro substituted substrate is not extensively detailed, the methodology is broadly applicable to a range of substituted vinylarylaldehydes. rsc.orgnih.gov

Table 1: General Conditions for Rh-Catalyzed [4+2] Annulation

| Component | Description | Reference |

|---|---|---|

| Substrate | Vinylarylaldehyde (e.g., this compound) | rsc.orgnih.gov |

| Reactant | Alkene or Alkyne | rsc.orgnih.gov |

| Catalyst | Cationic Rhodium(I) Complex (e.g., [Rh(cod)₂]BF₄) | rsc.orgnih.gov |

| Ligand | Diphosphine (e.g., dppb, dppp) | rsc.orgnih.gov |

| Product | Substituted Tetralone or 1-Naphthol | rsc.orgnih.gov |

Stereocontrolled Fluorocyclization for Saturated Heterocycle Formation (e.g., Isochromans via Iodine Catalysis)

A significant transformation of 2-vinylbenzaldehydes is their conversion into fluorinated isochromans through stereocontrolled iodine catalysis. rsc.org This method addresses the metabolic lability often seen at the benzylic position of isochromans by introducing a fluorine atom, a common strategy in drug discovery. rsc.org The reaction employs an aryl iodide organocatalyst (at 20 mol%), with Selectfluor® as the terminal oxidant and a mixture of hydrogen fluoride (B91410) and pyridine (B92270) (HF•Pyridine) serving as the nucleophilic fluoride source. nih.gov

When 2-vinylbenzaldehydes are subjected to these conditions in the presence of an alcohol, the reaction proceeds via an intermediate oxocarbenium ion which is trapped by the alcohol. nih.gov This process yields 4-fluoro-1-alkoxyisochromans with high levels of stereoselectivity, achieving diastereomeric ratios of up to >95:5 and enantiomeric ratios of up to 97:3. rsc.orgnih.gov The stereoelectronic interactions involving the newly installed fluorine atom are crucial for the observed conformational outcomes. rsc.org

Table 2: Iodine-Catalyzed Stereocontrolled Fluorocyclization

| Parameter | Details | Reference |

|---|---|---|

| Reaction Type | Fluorocyclization of 2-vinylbenzaldehydes | rsc.orgnih.gov |

| Catalyst System | Aryl iodide (I(I)/I(III) catalysis) | rsc.orgnih.gov |

| Fluoride Source | Selectfluor® / HF•Pyridine | nih.gov |

| Nucleophile | Alcohol | nih.gov |

| Product | 4-Fluoro-1-alkoxyisochromans | nih.gov |

| Stereoselectivity | d.r. up to >95:5, e.r. up to 97:3 | rsc.orgnih.gov |

Conjugate Addition and Carbo-Functionalization Reactions

The vinyl moiety in this compound is susceptible to conjugate addition and various carbo-functionalization reactions, enabling the construction of new carbon-carbon bonds at positions that are otherwise difficult to functionalize.

Nickel-Catalyzed Arylbenzylation of Alkenylarenes

A nickel-catalyzed three-component arylbenzylation reaction provides a route to 1,1,3-triarylpropyl structures from alkenylarenes. mdpi.com In this transformation, this compound (or its close analogue, 5-fluoro-2-vinylbenzaldehyde) reacts with a benzyl (B1604629) halide and an arylzinc reagent. mdpi.com The reaction is effectively catalyzed by Ni(cod)₂. mdpi.com

Kinetic studies have revealed that the reaction is autocatalyzed by zinc halides (ZnX₂), which are generated in situ. This autocatalysis significantly enhances the reaction rate by activating the benzyl halide. mdpi.com The method is robust, tolerating a variety of functional groups on all three components, including the electron-withdrawing fluoro group on the vinylbenzaldehyde substrate. mdpi.com The resulting 1,1,3-triarylpropyl products are structural cores found in oligoresveratrol natural products. mdpi.com

Table 3: Key Features of Ni-Catalyzed Arylbenzylation

| Component | Description | Reference |

|---|---|---|

| Substrate | Alkenylarene (e.g., 5-Fluoro-2-vinylbenzaldehyde) | mdpi.com |

| Reagents | Benzyl halide, Arylzinc reagent | mdpi.com |

| Catalyst | Ni(cod)₂ | mdpi.com |

| Autocatalyst | ZnX₂ (in situ generated) | mdpi.com |

| Product | 1,1,3-Triarylpropyl structures | mdpi.com |

| Yield Example | 85% with 0.5 mol% Ni(cod)₂ in toluene (B28343) | mdpi.com |

Regiodivergent Carboacylation Leading to Substituted Indanones

The synthesis of substituted indanones, which are core structures in many biologically active compounds, can be achieved through the carboacylation of 2-vinylbenzaldehyde (B1595024) systems. cmu.educhemrxiv.org A key innovation in this area is the use of catalyst control to achieve regiodivergence, allowing for the selective formation of either 2- or 3-substituted indanones from the same starting materials. cmu.educhemrxiv.org

Typically, a rhodium (Rh) catalyst directs the reaction towards the 3-substituted indanone, while a nickel (Ni) catalyst favors the formation of the 2-substituted isomer. chemrxiv.org Furthermore, asymmetric rhodium-catalyzed intramolecular hydroacylation has been successfully used to synthesize chiral 3-substituted indanones with high yields and excellent enantioselectivity (>95% ee), often using BINAP as the chiral ligand. A challenge in the hydroacylation of unsubstituted 2-vinylbenzaldehyde is a competing dimerization reaction; however, substitution at the alpha-position of the vinyl group effectively blocks this side reaction, leading to high conversion to the desired indanone.

Table 4: Catalyst-Controlled Regiodivergent Synthesis of Indanones

| Product Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| 3-Substituted Indanone | Rhodium (Rh) | Can be rendered asymmetric with chiral ligands like BINAP. | chemrxiv.org |

| 2-Substituted Indanone | Nickel (Ni) | Provides complementary regioselectivity to Rh catalysis. | chemrxiv.org |

Electrophilic and Nucleophilic Additions to the Vinyl and Aldehyde Moieties

The unique molecular architecture of this compound, featuring both a vinyl group and an aldehyde functional group, allows for a diverse range of chemical transformations. These two moieties can undergo distinct electrophilic and nucleophilic addition reactions, providing pathways to a variety of more complex molecular structures. The electronic interplay between the fluorine atom, the aromatic ring, the aldehyde, and the vinyl group influences the reactivity of each functional group.

Condensation Reactions for Imine and Schiff Base Formation

The aldehyde group in this compound is susceptible to nucleophilic attack by primary amines, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic synthesis, providing access to a wide array of compounds with applications in various fields of chemistry. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the imine.

While specific studies on the condensation reactions of this compound are not extensively documented, the reactivity can be inferred from studies on analogous compounds such as 4-vinylbenzaldehyde (B157712). For instance, the condensation of 4-vinylbenzaldehyde with various substituted benzothiazol-2-amines has been reported to yield the corresponding N-(4-vinylbenzylidene)-benzothiazol-2-amine derivatives. researchgate.netresearchgate.netscilit.com These reactions are typically carried out in a suitable solvent, and the formation of the Schiff base can be confirmed using spectroscopic methods like IR, UV, and NMR. researchgate.net

The general reaction for the formation of a Schiff base from an aldehyde and a primary amine is a reversible process, and the equilibrium can often be shifted towards the product by removing water. thieme-connect.de The stability and ease of formation of the resulting imine can be influenced by the electronic properties of both the aldehyde and the amine. orientjchem.org The presence of the electron-withdrawing fluorine atom in this compound is expected to enhance the electrophilicity of the aldehyde carbon, potentially facilitating the initial nucleophilic attack by the amine.

Below is an interactive data table summarizing representative condensation reactions of a structurally similar aldehyde, 4-vinylbenzaldehyde, with various amines to form Schiff bases. This data provides insight into the expected reaction conditions and outcomes for this compound.

Table 1: Representative Condensation Reactions for Schiff Base Formation

| Aldehyde | Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 4-Vinylbenzaldehyde | Benzothiazol-2-amine | N-(4-vinylbenzylidene)benzothiazol-2-amine | Not specified | researchgate.net |

| 4-Vinylbenzaldehyde | 4-Methyl-benzothiazol-2-amine | N-(4-vinylbenzylidene)-4-methyl-benzothiazol-2-amine | Not specified | researchgate.net |

Cyclopropane (B1198618) Formation via Carbene/Carbenoid Additions

The vinyl group of this compound is a substrate for cyclopropanation reactions, a valuable transformation for introducing a three-membered ring into a molecular structure. This is typically achieved through the addition of a carbene or a carbenoid species across the double bond. The cyclopropane ring is a key structural motif in numerous biologically active molecules and synthetic intermediates. mdpi.com

Several methods for the cyclopropanation of styrenic compounds have been developed. One of the most well-known is the Simmons-Smith reaction, which utilizes an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. mdpi.comwikipedia.org

Transition metal-catalyzed cyclopropanation reactions are also widely employed. Catalysts based on rhodium, ruthenium, copper, and palladium have been shown to effectively catalyze the transfer of a carbene moiety from a diazo compound to an alkene. rsc.orgacs.orgrsc.orgscispace.comresearchgate.net For example, rhodium(II) pivalate (B1233124) (Rh₂(Opiv)₄) has been used to catalyze the reaction of diazo compounds with styrenes, including vinylbenzaldehydes, to afford cyclopropane derivatives in good yields. scispace.comresearchgate.net

While direct experimental data for the cyclopropanation of this compound is limited, studies on related substituted styrenes provide a strong basis for predicting its reactivity. The presence of the fluoro and aldehyde groups on the aromatic ring can influence the electronic properties of the vinyl group and thus its reactivity towards carbenes/carbenoids. For instance, a study on the rhodium-catalyzed reaction of a diazo compound with 3-vinylbenzaldehyde (B26632) resulted in the formation of the corresponding cyclopropane. scispace.com Another report details the cyclopropanation of various 2-vinylbenzaldehyde derivatives. rsc.org

The following interactive data table presents examples of cyclopropanation reactions of related styrene (B11656) derivatives, illustrating the types of reagents and conditions that could likely be applied to this compound.

Table 2: Representative Cyclopropanation Reactions of Styrene Derivatives

| Styrene Derivative | Carbene/Carbenoid Source | Catalyst/Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Styrene | Ethyl 2-diazoacetate | [Ru(P*)(CO)(EtOH)] | Ethyl 2-phenylcyclopropane-1-carboxylate | High turnover | rsc.orgrsc.org |

| Styrene | Ethyl diazoacetate | Cobalt(II) porphyrin complex | Ethyl 2-phenylcyclopropane-1-carboxylate | High | acs.org |

| 3-Vinylbenzaldehyde | Diazo compound from Meldrum's acid | Rh₂(Opiv)₄ | Spirocyclopropane-barbiturate derivative | 74 | researchgate.net |

| 4-Chlorostyrene | Diazo compound from Meldrum's acid | Rh₂(Opiv)₄ | Spirocyclopropane-barbiturate derivative | 82 | researchgate.net |

Catalytic Strategies and Mechanistic Elucidation in 4 Fluoro 2 Vinylbenzaldehyde Chemistry

Homogeneous Transition-Metal Catalysis

Homogeneous transition-metal catalysis offers a powerful toolkit for the selective transformation of 4-fluoro-2-vinylbenzaldehyde, leveraging the diverse reactivity of metals like rhodium, nickel, palladium, and copper.

Rhodium-Mediated Catalytic Cycles

Rhodium catalysts are well-known for their ability to mediate a variety of organic transformations, including C-H activation, hydroformylation, and cycloaddition reactions. In the context of this compound, rhodium catalysis can be particularly effective for intramolecular transformations involving the aldehyde and vinyl moieties.

Stoichiometric reactions between rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), and 2-vinylbenzaldehyde (B1595024) derivatives have been shown to form rhodaindanone complexes. researchgate.net This suggests a catalytic cycle for the intramolecular hydroacylation of this compound to produce a fluorinated indanone. The proposed catalytic cycle, initiated by a Rh(I) species, would involve:

Oxidative Addition: The aldehyde C-H bond of this compound oxidatively adds to the Rh(I) center to form a Rh(III)-hydrido species.

Olefin Insertion: The vinyl group coordinates to the rhodium center and subsequently inserts into the Rh-H bond.

Reductive Elimination: The resulting rhodacycle undergoes reductive elimination to form the indanone product and regenerate the active Rh(I) catalyst. nih.govbeilstein-journals.org

Furthermore, rhodium(III)-catalyzed C-H activation can facilitate the coupling of the aromatic ring with various partners. nih.gov For this compound, this could enable ortho-functionalization directed by the aldehyde group.

Nickel-Catalyzed Reaction Mechanisms

Nickel catalysis is particularly effective for cross-coupling reactions. Given the structure of this compound, nickel catalysts could be employed for reactions involving the vinyl group or potentially for the activation of the C-F bond, although the latter is generally challenging.

A plausible application of nickel catalysis is in asymmetric reductive cross-coupling reactions. For instance, the vinyl group of this compound could be coupled with benzyl (B1604629) chlorides in the presence of a nickel catalyst and a stoichiometric reductant like Mn⁰. nih.gov The proposed mechanism involves a Ni(0)/Ni(II) catalytic cycle. This method could provide access to enantioenriched products bearing a tertiary allylic stereocenter. nih.gov

Additionally, nickel-catalyzed C(sp³)-H functionalization of compounds bearing a nitrile group has been demonstrated for Michael additions to vinyl ketones. nih.gov While not directly applicable to the aldehyde, this suggests the potential for nickel to mediate additions to the vinyl group of this compound with suitable nucleophiles.

Palladium-Catalyzed Processes and Intermediate Species

Palladium catalysis is a cornerstone of modern organic synthesis, with wide applications in cross-coupling and C-H functionalization reactions. For this compound, palladium catalysts can be utilized to functionalize both the vinyl group and the aromatic ring.

Palladium-catalyzed cross-coupling reactions of perfluoro organic compounds have been extensively studied. mdpi.commdpi.com These studies provide a basis for understanding the potential reactivity of the C-F bond in this compound. While typically inert, this bond could be activated under specific palladium-catalyzed conditions, potentially involving synergistic effects with additives like lithium iodide to promote oxidative addition. mdpi.com

A more common application would be Heck-type reactions involving the vinyl group. The general mechanism for the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) species, followed by olefin insertion and β-hydride elimination. sigmaaldrich.com In the case of this compound, it could serve as the olefin component in couplings with aryl halides.

Furthermore, palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes has been reported. nih.gov This "transient directing group" strategy could, in principle, be applied to this compound to introduce fluoroalkoxy groups at the ortho position to the aldehyde, though the presence of the vinyl group might lead to competing reactions. The catalytic cycle is thought to involve the formation of a palladium(II) intermediate that undergoes reductive elimination. nih.gov

| Catalyst System | Reactant | Product Type | Key Intermediate |

| Pd(OAc)₂ / Base | Aryl Halide | Substituted Styrene (B11656) | Aryl-Pd(II) Complex |

| Pd(0) / LiI | Perfluoroarene | Cross-coupled Arene | Trifluorovinyl-Pd(II) |

| Pd(II) / Oxidant | Fluoroalcohol | Fluoroalkoxylated Benzaldehyde (B42025) | Acyl-Pd(II) Complex |

Copper-Catalyzed Desymmetrization and Borylation

Copper-catalyzed reactions have emerged as powerful methods for the synthesis of complex molecules, including the asymmetric functionalization of olefins. For prochiral substrates, copper catalysis can enable enantioselective desymmetrization. While this compound itself is not prochiral in a way that allows for simple desymmetrization, related copper-catalyzed asymmetric transformations of vinylarenes are highly relevant.

Copper-catalyzed asymmetric carbonylative hydroallylation of vinylarenes provides a route to chiral α,β-unsaturated ketones. rsc.orgnih.govrsc.orgnih.gov Applying this methodology to this compound could lead to the formation of complex chiral molecules through the functionalization of the vinyl group. The mechanism is believed to involve the formation of a chiral copper-hydride species that adds to the vinylarene, followed by carbonylative coupling with an allylic electrophile. rsc.org

Copper-catalyzed borylation of vinylarenes is another important transformation. nih.govnih.gov This can proceed via different pathways, including cyanoborylation and defluorinative arylboration. nih.govrsc.orgresearchgate.net In a defluorinative arylboration, a β-boryl alkylcopper(I) intermediate is proposed to attack the C-F bond of a polyfluoroarene. rsc.orgresearchgate.net While this typically involves a separate fluoroarene, it highlights the potential for copper to mediate reactions involving C-F bonds.

| Reaction Type | Co-reactant | Product Feature | Proposed Intermediate |

| Carbonylative Hydroallylation | Allylic Phosphate, CO | Chiral α,β-Unsaturated Ketone | Chiral Alkyl-Cu(I) |

| Cyanoborylation | Diboron, Cyanating Agent | β-Boryl, Benzylic-Cyano | Benzyl-Cu(II) |

| Defluorinative Arylboration | Polyfluoroarene, Diboron | β-Polyfluoroaryl Boronate | β-Boryl Alkyl-Cu(I) |

Hypervalent Iodine Catalysis for Selective Fluorination

Hypervalent iodine reagents are valuable for their ability to mediate a range of oxidative transformations, including fluorination reactions. cardiff.ac.ukarkat-usa.orgd-nb.info These reagents can be used in stoichiometric amounts or, more desirably, in catalytic quantities with a terminal oxidant. d-nb.info

For this compound, hypervalent iodine catalysis could be employed for the fluorination of the vinyl group. The reaction of vinylarenes with a hypervalent iodine(III) reagent in the presence of a fluoride (B91410) source can lead to geminal difluorination. beilstein-journals.org The proposed mechanism involves the formation of a phenonium intermediate followed by a 1,2-aryl shift. beilstein-journals.org

Catalytic systems often use an iodoarene precursor, which is oxidized in situ to the active iodine(III) species by an oxidant like m-CPBA. d-nb.info This catalytic approach can be applied to various alkene functionalizations, including aminofluorination and difluorination. d-nb.infobeilstein-journals.org

Organocatalytic Activation and Enantioselective Transformations

Organocatalysis provides a metal-free approach to asymmetric synthesis, often relying on the formation of transient, reactive intermediates such as enamines or iminium ions. chemrxiv.orgpeerj.com The aldehyde functionality of this compound makes it an excellent substrate for such transformations.

Chiral secondary amines can catalyze the enantioselective addition of nucleophiles to the vinyl group of this compound through the formation of a dienamine intermediate. Conversely, activation of the aldehyde via iminium ion formation can facilitate reactions with nucleophiles at the β-position of the vinyl group.

Cooperative Catalysis Involving Transient Directing Groups

The design of reversible directing group strategies hinges on the formation of a temporary covalent bond between the substrate and a catalyst or co-catalyst, which then positions a metal catalyst for a site-selective C-H activation. rsc.org These directing groups are typically formed through reversible reactions such as imine or acetal (B89532) formation. rsc.orgnih.gov The transient nature of the directing group is crucial, as it must be stable enough to facilitate the desired C-H functionalization but labile enough to be removed under the reaction conditions, regenerating the aldehyde functionality for further transformations. nih.govnih.gov

Bidentate directing groups, which offer tunable and reversible coordination to a metal center, have proven to be highly effective in achieving site-selective C-H functionalization of various organic compounds. rsc.orgdntb.gov.ua For benzaldehydes, amino acids or their derivatives can serve as excellent transient directing groups. nih.gov For instance, the condensation of an amino acid with the aldehyde group of a molecule like this compound would form a transient imine, which can then chelate to a metal center, directing C-H activation to the ortho position. nih.gov

Table 1: Examples of Reversible Directing Group Strategies

| Directing Group Type | Substrate Functional Group | Metal Catalyst | C-H Functionalization |

|---|---|---|---|

| Amino Acids | Aldehyde | Palladium, Copper | Arylation, Sulfonylation |

| Anilines | Aldehyde | Palladium | Arylation, Halogenation |

The formation of a transient imine by reacting an aldehyde with an amine is a cornerstone of transient directing group strategies. rsc.orgnih.gov This approach has been successfully applied to the C-H functionalization of benzaldehydes, enabling a range of transformations at the ortho-position. nih.gov The imine, formed in situ, acts as a bidentate ligand, coordinating to a transition metal and facilitating the C-H activation step. nih.gov

For example, a copper-mediated C-H sulfonylation of benzaldehydes has been developed using β-alanine as a catalytic transient directing group. nih.gov The reaction proceeds through the formation of a transient imine, which then directs the copper catalyst to the ortho C-H bond, leading to the formation of a sulfonylated product. nih.gov This methodology is significant as it represents the first use of a transient directing group in combination with copper to effect C-H functionalization. nih.gov A wide array of sulfonylated benzaldehydes can be synthesized using this method, highlighting its broad applicability. nih.gov

Similarly, palladium-catalyzed ortho-C-H functionalization of benzaldehydes has been achieved for arylation, bromination, and chlorination using imines derived from anilines. nih.gov These reactions showcase the versatility of transient imines in directing various C-H functionalization reactions. The ability to use the aldehyde group as a handle for directed C-H activation without the need for pre-functionalization represents a significant advancement in synthetic efficiency. rsc.org

Table 2: C-H Functionalization of Benzaldehydes via Transient Imines

| Transformation | Metal Catalyst | Transient Directing Group | Key Features |

|---|---|---|---|

| Sulfonylation | Copper | β-alanine | First use of a TDG with copper. nih.gov |

| Arylation | Palladium | Anilines | Efficient C-C bond formation. nih.gov |

| Halogenation | Palladium | Anilines | Direct introduction of halogens. nih.gov |

Kinetic Analysis and Mechanistic Pathway Determination (e.g., Autocatalysis)

Kinetic analysis is a powerful tool for elucidating reaction mechanisms, providing insights into the rate-determining step and the influence of various reaction components. nih.govchemrxiv.org In the context of catalytic reactions involving derivatives of this compound, kinetic studies have revealed complex mechanistic pathways, including the phenomenon of autocatalysis. nih.govchemrxiv.org

A study on the Ni-catalyzed arylbenzylation of alkenylarenes, including derivatives of 5-fluoro-2-vinylbenzaldehyde, demonstrated an unprecedented case of autocatalysis by ZnX₂. nih.govchemrxiv.org The reaction, which involves the coupling of an alkenylarene, a benzyl halide, and an arylzinc reagent, was found to be significantly accelerated by the in situ generated ZnBr₂. nih.govchemrxiv.org Kinetic monitoring of the reaction progress revealed that the catalytic rate increased threefold in the presence of this byproduct. nih.govchemrxiv.org

Table 3: Summary of Kinetic Findings in a Related System

| Reaction | Catalyst System | Key Kinetic Feature | Mechanistic Implication | Reference |

|---|

Derivatization and Advanced Functionalization of 4 Fluoro 2 Vinylbenzaldehyde

Modifications of the Aldehyde Functionality

The formyl group is a versatile handle for introducing new functionalities. Its transformations range from simple reduction to the formation of complex nitrogen-containing derivatives.

The aldehyde functionality of 4-Fluoro-2-vinylbenzaldehyde can be selectively reduced to a primary alcohol, yielding (4-Fluoro-2-vinylphenyl)methanol. This transformation is typically achieved with high efficiency using metal hydride reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF are commonly employed for this purpose. The resulting benzylic alcohol is a stable intermediate that opens up further synthetic possibilities, including esterification, etherification, or conversion to the corresponding benzyl (B1604629) halide for subsequent nucleophilic substitution reactions.

A representative reduction, analogous to the synthesis of (4-vinylphenyl)methanol (B94994) from its corresponding carboxylic acid, involves the use of LiAlH₄. chemicalbook.com The conditions are generally mild and provide the desired alcohol in good yield.

Table 1: Representative Conditions for Aldehyde Reduction Data is illustrative of typical reduction conditions for similar substrates.

| Reagent | Solvent | Temperature | Typical Yield |

|---|---|---|---|

| LiAlH₄ | THF | 0 °C to RT | >90% |

The carbonyl carbon of the aldehyde is an electrophilic site amenable to condensation reactions with various nitrogen-based nucleophiles.

Oximes: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH), typically from hydroxylamine hydrochloride, yields the corresponding this compound oxime. This reaction is generally straightforward, proceeding under mild heating in the presence of a base like sodium acetate (B1210297) to neutralize the liberated HCl. organic-chemistry.org Oximes are versatile intermediates used in the synthesis of amides (via Beckmann rearrangement) and nitrogen-containing heterocycles.

Azides: While the direct conversion of an aldehyde to an azide (B81097) is not a standard transformation, aldehydes can be involved in reactions with azides to form other functional groups. For instance, aryl azides can react with the enolates of aldehydes under base-catalyzed conditions to ultimately yield aryl amides through a cycloaddition/rearrangement pathway. nih.govrsc.org This method, however, transforms the aldehyde rather than converting it into an azide. Direct synthesis of an aryl azide typically proceeds from an aromatic amine via diazotization, a route that would require prior conversion of the aldehyde on the this compound molecule. organic-chemistry.org

Nitrones: Nitrones can be synthesized by the direct condensation of an aldehyde with an N-substituted hydroxylamine. google.comresearchgate.net This reaction is a well-established method for forming the C=N⁺-O⁻ functionality. Alternatively, nitrones can be prepared via the oxidation of imines, which are themselves formed from the condensation of aldehydes and primary amines. google.comresearchgate.net These methods provide access to nitrones that are valuable 1,3-dipoles for cycloaddition reactions, enabling the construction of various five-membered heterocyclic systems. researchgate.net

Functionalization of the Vinyl Moiety

The vinyl group provides a site for polymerization and a range of addition reactions, allowing for the incorporation of the molecule into larger polymeric structures or for the introduction of new functional groups.

The vinyl group of this compound allows it to act as a monomer in various polymerization reactions. Cationic cyclopolymerization is a notable strategy for o-vinylbenzaldehydes, where the neighboring aldehyde group can participate in the reaction to form a cyclic unit within the polymer backbone. This process competes with standard intermolecular propagation, leading to a polymer structure containing both cyclized units and pendent functional groups (aldehyde or vinyl).

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization represents a controlled radical polymerization technique that could be applied to synthesize well-defined polymers from this compound. While specific studies on this exact monomer are not prevalent, the RAFT polymerization of the parent 4-vinylbenzaldehyde (B157712) is well-documented and demonstrates the feasibility of producing polymers with controlled molecular weights and low polydispersity. Such polymers, bearing reactive aldehyde side chains, are valuable as scaffolds for post-polymerization modification.

Table 2: Polymerization Strategies for Vinylbenzaldehydes

| Polymerization Method | Key Features | Resulting Polymer Structure |

|---|---|---|

| Cationic Cyclopolymerization | Involves both vinyl and aldehyde groups. | Contains cyclized backbone units and some pendent aldehyde/vinyl groups. |

The presence of multiple reactive sites in this compound necessitates chemoselective conditions to modify the vinyl group while preserving the aldehyde.

Epoxidation: The carbon-carbon double bond can be selectively oxidized to an epoxide. This is often achieved using peroxy acids like m-CPBA or through metal-catalyzed systems using oxidants like hydrogen peroxide. organic-chemistry.org For instance, manganese-catalyzed epoxidation has been shown to be effective for vinyl benzaldehydes, allowing for the formation of the epoxide which can then be isolated or used in situ for further transformations, such as cleavage to a dialdehyde. researchgate.net

Dihydroxylation: The vinyl group can be converted to a vicinal diol through dihydroxylation. wikipedia.org The Sharpless asymmetric dihydroxylation, using osmium tetroxide with a chiral ligand, is a powerful method for achieving this enantioselectively. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly selective for the electron-rich alkene moiety, leaving the aldehyde group unaffected under the reaction conditions. The resulting diol can serve as a precursor for many other functional groups.

Aromatic Ring Functionalization through Directed and Undirected Approaches

Further substitution on the aromatic ring can be achieved through methods that are either directed by the existing functional groups or proceed based on the inherent electronic properties of the substituted ring.

Directed Approaches: Directed Ortho Metalation (DoM) is a powerful strategy for regioselective functionalization. In this approach, a directing metalation group (DMG) chelates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. The aldehyde group itself can be transiently converted into a potent DMG (e.g., an α-amino alkoxide), which would direct lithiation and subsequent reaction with an electrophile to the C3 position of this compound. This allows for the precise installation of a new substituent at a position that might not be accessible through classical electrophilic substitution.

Undirected Approaches: In the absence of a directing group strategy, the outcome of electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of the substituents already on the ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, the directing effects are as follows:

-F (Fluoro): Weakly deactivating, ortho, para-directing.

-CH=CH₂ (Vinyl): Activating, ortho, para-directing.

-CHO (Formyl): Deactivating, meta-directing.

Post-Cyclization Derivatization of Complex Architectures

Following the initial construction of complex molecular frameworks from this compound, post-cyclization derivatization represents a critical phase for expanding molecular diversity and fine-tuning the properties of the synthesized compounds. This stage involves the strategic modification of the newly formed heterocyclic systems, such as fluorinated isoquinolines or tetralins, to introduce a variety of functional groups. These subsequent transformations are essential for exploring structure-activity relationships in medicinal chemistry and for developing novel materials with specific characteristics. The derivatization reactions often target various sites on the cyclized scaffold, leveraging the inherent reactivity of the core structure or employing modern catalytic methods to achieve selective functionalization.

One of the key complex architectures that can be envisioned from the cyclization of precursors derived from this compound is the fluorinated isoquinolone scaffold. Research into analogous systems has demonstrated that these structures are highly amenable to further functionalization. For instance, isoquinolones can be converted into versatile intermediates for cross-coupling reactions. nih.gov This is typically achieved by transforming the hydroxyl group of the isoquinolone into a triflate (OTf) group. This triflate-substituted isoquinoline (B145761) can then participate in a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkynyl moieties at that position. nih.gov

Suzuki and Sonogashira Coupling of Isoquinoline Derivatives

The synthetic utility of these post-cyclization modifications is exemplified by the Suzuki and Sonogashira reactions. In the case of a triflate-activated isoquinoline, a Suzuki coupling with various boronic acids can be employed to forge new carbon-carbon bonds. This reaction is highly efficient for introducing a wide array of substituents, thereby creating a library of novel compounds from a common intermediate. Similarly, the Sonogashira coupling enables the introduction of terminal alkynes, which are valuable handles for further chemical transformations, including click chemistry or the synthesis of more complex extended π-systems. nih.gov

The following table summarizes representative conditions for such post-cyclization derivatizations on analogous isoquinoline systems:

| Reaction Type | Starting Material | Reagents and Conditions | Product Type | Yield (%) |

| Suzuki Coupling | OTf-Substituted Isoquinoline | Boronic Acid, Pd(PPh₃)₂Cl₂, NaHCO₃, 1,4-Dioxane/H₂O, 100°C | Aryl-Substituted Isoquinoline | Good |

| Sonogashira Coupling | OTf-Substituted Isoquinoline | Terminal Alkyne, PdCl₂(dppf), Formic Acid | Alkynyl-Substituted Isoquinoline | Good |

Data is based on analogous systems and is illustrative of the potential for derivatives of this compound. nih.gov

Derivatization of Tetrahydroisoquinolines

In addition to isoquinolones, the reduction of the isoquinoline core can lead to tetrahydroisoquinoline (THIQ) scaffolds. These saturated heterocyclic systems are also prime candidates for post-cyclization derivatization. One common approach involves the functionalization of the secondary amine within the THIQ ring. For instance, derivatization with chiral reagents like (–)-(1R)-menthyl chloroformate can be used to form diastereomeric carbamates. scirp.org While this is often used for analytical purposes to determine enantiomeric composition, it highlights the reactivity of the nitrogen atom for the introduction of a wide range of substituents. scirp.org This position is amenable to acylation, alkylation, and sulfonylation, allowing for the synthesis of a diverse array of N-substituted tetrahydroisoquinolines.

The following table illustrates a typical derivatization reaction of the nitrogen atom in a tetrahydroisoquinoline framework:

| Reaction Type | Starting Material | Reagent | Product |

| Carbamate Formation | Tetrahydroisoquinoline | (–)-(1R)-Menthyl Chloroformate | Diastereomeric Carbamates |

This table is based on established derivatization methods for tetrahydroisoquinolines. scirp.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing deep insights into the electronic structure and energetics of molecules, which are essential for elucidating reaction mechanisms. For a molecule like 4-Fluoro-2-vinylbenzaldehyde, with its reactive aldehyde and vinyl functional groups, DFT calculations could be instrumental in understanding its chemical transformations.

Future research employing DFT could focus on:

Mapping Reaction Pathways: Investigating the mechanisms of key reactions, such as nucleophilic additions to the carbonyl group, electrophilic additions to the vinyl group, and cycloaddition reactions. This would involve locating transition states and calculating activation energies to determine the most favorable reaction pathways.

Catalyst Effects: Modeling the role of various catalysts (acid, base, or metal-based) in promoting reactions involving this compound. DFT can help in understanding catalyst-substrate interactions and how they lower the energy barriers of reactions.

Influence of the Fluorine Substituent: Quantifying the electronic effect of the fluorine atom on the reactivity of the aldehyde and vinyl groups. DFT calculations can provide data on atomic charges, electrostatic potentials, and frontier molecular orbitals to explain these effects.

In Silico Modeling of Structure-Reactivity Relationships

In silico modeling provides a platform to systematically study how the structure of a molecule influences its reactivity. For this compound, computational modeling could establish quantitative structure-reactivity relationships (QSRRs).

Potential areas for investigation include:

Substituent Effects: Systematically replacing the fluorine atom or modifying the vinyl group with other substituents in a computational model to observe the resulting changes in reactivity descriptors. This can help in designing derivatives with tailored chemical properties.

Correlation with Experimental Data: Developing theoretical models that can predict experimental observables, such as reaction rates or equilibrium constants, based on calculated molecular properties.

Prediction of Stereoselectivity and Regioselectivity in Novel Transformations

Many chemical reactions can yield multiple products in the form of stereoisomers or regioisomers. Computational chemistry is a powerful tool for predicting and explaining the selectivity of such transformations.

For this compound, theoretical studies could predict:

Diastereoselectivity and Enantioselectivity: In reactions that generate new chiral centers, DFT calculations of transition state energies for different stereochemical pathways can predict the major stereoisomer formed. This is particularly relevant for reactions involving chiral catalysts.

Regioselectivity: For reactions where attack can occur at different sites (e.g., the aldehyde carbon vs. the vinyl group), computational models can determine the most likely site of reaction by analyzing the electronic and steric properties of the molecule.

Conformational Analysis and Molecular Dynamics Simulations of Derived Species

The three-dimensional shape (conformation) of a molecule is crucial to its reactivity and biological activity. The relative orientation of the vinyl and aldehyde groups in this compound can be explored through conformational analysis.

Future computational work could involve:

Potential Energy Surface Scanning: Systematically rotating the rotatable bonds in this compound to identify stable conformers and the energy barriers between them.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its derivatives in different environments (e.g., various solvents) to understand their conformational flexibility and intermolecular interactions over time. This is particularly important for understanding the behavior of larger molecules derived from this compound, such as polymers or biologically active molecules.

Perspectives and Future Research Directions

Development of Highly Chemo-, Regio-, and Stereoselective Syntheses

A primary focus of future research will be the development of synthetic methods that can precisely control the reactivity of the distinct functional groups within 4-Fluoro-2-vinylbenzaldehyde. The aldehyde and vinyl moieties offer multiple reaction sites, making selectivity a critical challenge.

Chemo- and Regioselectivity: Research will likely target catalytic systems that can differentiate between the aldehyde and vinyl groups, allowing for selective transformations. For instance, developing catalysts that promote reactions at the vinyl group while leaving the aldehyde untouched, or vice versa, would significantly enhance the compound's synthetic utility. This could involve the use of protecting group strategies or, more elegantly, catalyst-controlled transformations that exploit the subtle electronic differences between the two functionalities.

Stereoselectivity: The vinyl group presents an opportunity for stereoselective additions. Future efforts will likely concentrate on asymmetric catalytic reactions, such as asymmetric hydrogenation, dihydroxylation, or epoxidation of the vinyl group, to introduce chirality with high enantiomeric excess. The development of chiral catalysts, including transition metal complexes with chiral ligands or organocatalysts, will be instrumental in achieving high levels of stereocontrol. This would enable the synthesis of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

Green Chemistry Approaches and Sustainable Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, future research will undoubtedly explore greener synthetic routes for both the preparation and subsequent transformations of this compound. acs.orgrsc.orgencyclopedia.pub

Key areas of investigation will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rsc.org

Use of Renewable Resources: Exploring bio-based feedstocks for the synthesis of the benzaldehyde (B42025) core. rsc.orgacs.org

Catalytic Methods: Favoring catalytic reactions over stoichiometric ones to reduce reagent consumption and waste generation. mdpi.com

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. acs.orgmdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. rasayanjournal.co.in

The development of a sustainable synthesis for this compound will not only reduce its environmental impact but also make it a more economically viable building block for industrial applications.

Integration of this compound into Divergent Synthesis of Complex Scaffolds

The bifunctional nature of this compound makes it an ideal substrate for divergent synthesis, a strategy that allows for the creation of a wide variety of structurally distinct molecules from a common starting material. researchgate.netbeilstein-journals.orgnih.gov By carefully choosing reaction conditions and reagents, chemists can selectively engage either the aldehyde or the vinyl group, leading to a cascade of transformations that build molecular complexity.

Future research in this area will focus on designing reaction sequences that exploit this dual reactivity. For example, an initial reaction at the aldehyde, such as a Wittig reaction or an aldol (B89426) condensation, could be followed by a transformation of the vinyl group, like a Heck coupling or a metathesis reaction. Conversely, an initial reaction at the vinyl group could be followed by derivatization of the aldehyde. This approach will enable the rapid and efficient synthesis of libraries of complex molecules with diverse and potentially novel biological activities or material properties. mdpi.com

Exploration of New Catalytic Systems for Undiscovered Reactivity

The discovery of novel reactivity for this compound will heavily rely on the exploration of new catalytic systems. nih.gov While traditional catalysts have their utility, the development of bespoke catalysts can unlock unprecedented transformations.

Future research will likely investigate:

Transition Metal Catalysis: Designing novel transition metal complexes with tailored ligands to control selectivity and promote new types of bond formations. This could include catalysts for C-H activation, allowing for direct functionalization of the aromatic ring, or catalysts for novel cycloaddition reactions involving the vinyl group.

Organocatalysis: The use of small organic molecules as catalysts offers a sustainable and often complementary approach to metal-based catalysis. beilstein-journals.org Research into new organocatalytic activations of the aldehyde or vinyl group could lead to new asymmetric transformations.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. The discovery or engineering of enzymes that can act on this compound could open up new avenues for its enantioselective derivatization.

The development of such catalytic systems will not only expand the synthetic chemist's toolbox but also provide access to previously inaccessible molecular architectures.

Expanding the Scope of Derivatization for Advanced Materials and Molecular Design

The unique combination of functional groups in this compound makes it an attractive building block for the design and synthesis of advanced materials and complex molecules. mdpi.com

Advanced Materials: The vinyl group can participate in polymerization reactions, making this compound a potential monomer for the synthesis of functional polymers. The fluorine atom can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics. Future research could explore its use in the development of fluorinated polymers for applications in electronics, coatings, and membranes.

Molecular Design: In medicinal chemistry, the this compound scaffold can be incorporated into larger molecules to modulate their pharmacological properties. The fluorine atom can influence metabolic stability and binding affinity, while the vinyl and aldehyde groups provide handles for further functionalization. In agrochemistry, derivatives of this compound could be explored as potential new pesticides or herbicides. The systematic exploration of its derivatization will be crucial for unlocking its full potential in these applied fields. semanticscholar.org

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-Fluoro-2-vinylbenzaldehyde, and how can they be experimentally characterized?

- Methodological Answer : Key properties include molecular weight (~152.15 g/mol, inferred from structural analogs), solubility in organic solvents (e.g., ethanol, DCM), and stability under ambient conditions. Characterization involves:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm structure and purity.

- HPLC (e.g., phenyl-hexyl columns) for quantifying impurities .

- Thermogravimetric analysis (TGA) to assess thermal stability, as fluorinated aldehydes may degrade at elevated temperatures .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- First Aid :

- Eye contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin exposure : Wash with soap and water; remove contaminated clothing .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong bases to prevent polymerization or degradation .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer :

- Synthetic Route : Likely derived from 4-Fluorobenzaldehyde via aldol condensation with acetaldehyde derivatives to introduce the vinyl group.

- Key Steps :

Protect the aldehyde group (e.g., as an acetal).

Perform Wittig or Heck reactions to install the vinyl moiety.

Deprotect to regenerate the aldehyde .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced Research Questions

Q. How does the vinyl group in this compound influence its reactivity compared to non-vinyl analogs?

- Methodological Answer :

- Enhanced Reactivity : The vinyl group enables participation in Diels-Alder reactions, Michael additions, or polymerization (e.g., radical-initiated).

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the aldehyde, while the vinyl group introduces conjugation, altering electrophilicity.

- Case Study : Similar vinyl-substituted aldehydes are used to synthesize heterocycles (e.g., benzodiazepines) via [4+2] cycloadditions .

Q. What advanced analytical techniques are critical for assessing the purity and stability of this compound?

- Methodological Answer :

- GC-MS : Detects volatile degradation products (e.g., fluorobenzene derivatives).

- X-ray crystallography : Resolves crystal packing and steric effects of the vinyl/fluoro substituents (e.g., bond angles in analogs like 4-Fluoro-4'-hydroxybenzophenone) .

- Stability Studies : Monitor aldehyde oxidation via FT-IR (C=O stretch at ~1700 cm⁻¹) under varying pH and temperature .

Q. How should researchers address contradictory literature data on the solubility or reactivity of this compound?

- Methodological Answer :

- Data Validation : Cross-reference multiple techniques (e.g., compare HPLC purity with NMR integration).

- Contextual Analysis : Assess experimental conditions (solvent, temperature) that may explain discrepancies. For example, solubility in water vs. ethanol varies due to polarity .

- Computational Modeling : Use DFT calculations to predict solubility parameters (logP) or reaction pathways, aligning with empirical data .

Q. What computational approaches are used to predict the electronic and steric effects of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry (e.g., Gaussian 09) to study frontier molecular orbitals (HOMO/LUMO), highlighting fluorine’s electron-withdrawing impact.

- Docking Studies : Model interactions with enzymes (e.g., aldehyde dehydrogenases) to predict metabolic pathways .

- Validation : Compare computed bond lengths/angles with X-ray data from analogs (e.g., 4-Fluoro-4'-hydroxybenzophenone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.